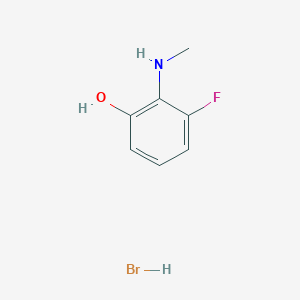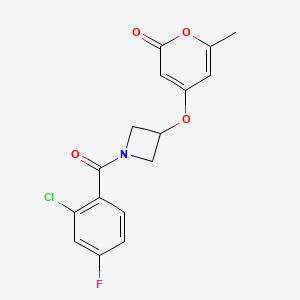
4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound with various scientific research applications. It is commonly known as CFTR modulator due to its ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Azetidinone derivatives, like 4-((1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized in various studies. For example, Chopde, Meshram, and Pagadala (2012) synthesized azetidinones analogues and confirmed their structures using spectroscopic techniques (IR and 1H-NMR) and elemental analysis (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
Several studies have evaluated the antimicrobial activities of azetidinone derivatives. Mistry and Desai (2005) prepared azetidinone compounds using both conventional and microwave methods and tested them for antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005). Similarly, Mistry, Desai, and Desai (2016) synthesized azetidin-2-one derivatives and evaluated their in vitro antimicrobial activity, finding that many compounds exhibited excellent to good antibacterial activity (Mistry, Desai, & Desai, 2016).
Anticancer Activity
Research by Hammam et al. (2005) demonstrated that certain fluoro-substituted benzo[b]pyran derivatives, related to the compound , showed anticancer activity against human cancer cell lines, including lung, breast, and CNS cancer, at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Synthesis Techniques
Innovative synthesis techniques for compounds like this compound have also been explored. For instance, the synthesis of pyrazole imines and azetidinone compounds using both conventional and microwave techniques was investigated by Mistry and Desai (2005), highlighting the efficiency of these methods (Mistry & Desai, 2005).
Propiedades
IUPAC Name |
4-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)13-3-2-10(18)5-14(13)17/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCVTIWRTKHRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2840531.png)
![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)
![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)
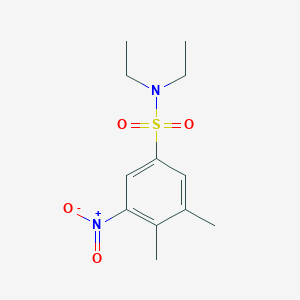
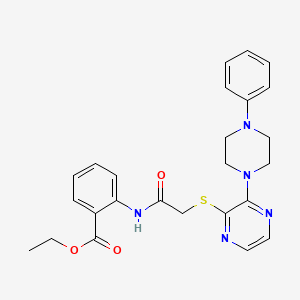
![2-(4-Chlorophenyl)-6-[2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione](/img/structure/B2840540.png)
![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)

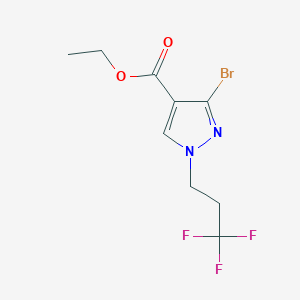
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2840548.png)
![N-cyclopentyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2840550.png)
